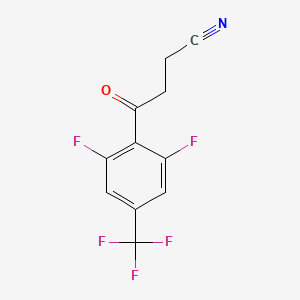
N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-((R)-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(trans-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-N4-(9-((S)-3-((2S,4R)-4-hydroxy-1-(®-3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxamido)-3-(4-(4-methylthiazol-5-yl)phenyl)propanamido)nonyl)terephthalamide” is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, cyano, hydroxy, and amido groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
- Formation of the cyclobutyl core with tetramethyl substitution.
- Introduction of the chloro and cyano groups on the phenoxy ring.
- Coupling of the cyclobutyl and phenoxy moieties.
- Addition of the terephthalamide group.
- Final coupling with the complex nonyl side chain containing various functional groups.
Industrial Production Methods
Industrial production would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure conditions.
- Purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: Reagents like LiAlH4 or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
- Oxidation of the hydroxy group would yield a ketone.
- Reduction of the cyano group would yield an amine.
- Substitution of the chloro group would yield various substituted derivatives.
Aplicaciones Científicas De Investigación
This compound could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible therapeutic applications if it exhibits biological activity.
Industry: Use in materials science for developing new polymers or coatings.
Mecanismo De Acción
The mechanism of action would depend on its specific application. For instance:
Biological Activity: It might interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: The functional groups would dictate its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Compounds with similar functional groups, such as other terephthalamides or cyclobutyl derivatives.
- Molecules with similar biological activity, if applicable.
Uniqueness
- The combination of functional groups in this compound might confer unique reactivity or biological activity not seen in similar compounds.
Propiedades
Fórmula molecular |
C59H73ClN8O8S |
|---|---|
Peso molecular |
1089.8 g/mol |
Nombre IUPAC |
4-N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-N-[9-[[(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoyl]amino]nonyl]benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C59H73ClN8O8S/c1-35(2)50(48-28-36(3)67-76-48)55(74)68-33-43(69)29-47(68)54(73)65-46(38-16-18-39(19-17-38)51-37(4)64-34-77-51)31-49(70)62-26-14-12-10-9-11-13-15-27-63-52(71)40-20-22-41(23-21-40)53(72)66-56-58(5,6)57(59(56,7)8)75-44-25-24-42(32-61)45(60)30-44/h16-25,28,30,34-35,43,46-47,50,56-57,69H,9-15,26-27,29,31,33H2,1-8H3,(H,62,70)(H,63,71)(H,65,73)(H,66,72)/t43-,46+,47+,50-,56?,57?/m1/s1 |
Clave InChI |
UTPTUYDLZXJLRV-IANLAAPUSA-N |
SMILES isomérico |
CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O |
SMILES canónico |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)NCCCCCCCCCNC(=O)C3=CC=C(C=C3)C(=O)NC4C(C(C4(C)C)OC5=CC(=C(C=C5)C#N)Cl)(C)C)C6=CC=C(C=C6)C7=C(N=CS7)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,5-Difluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B12847851.png)
![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)
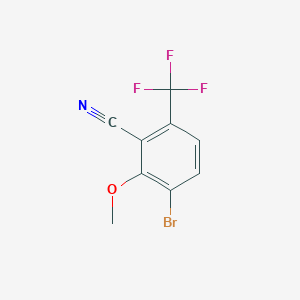
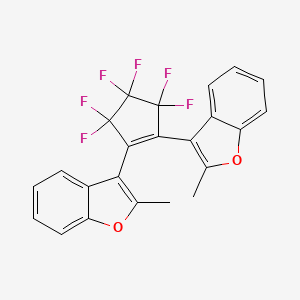
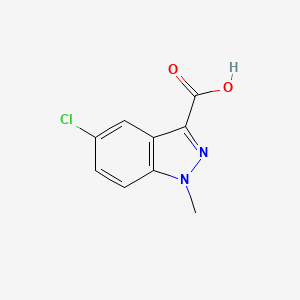
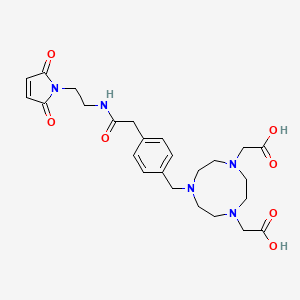
![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
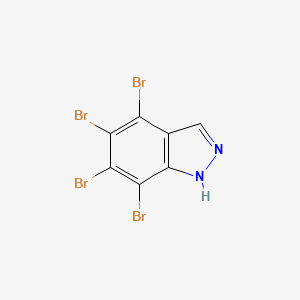
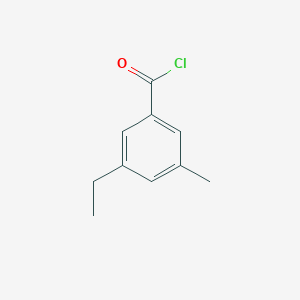
![sodium;(1R,2S)-1-[[(2S,4S)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylate](/img/structure/B12847921.png)
